JNJ-7706621 is a synthetic, small-molecule compound identified through drug discovery efforts. It belongs to the class of kinase inhibitors and is primarily known for its potent inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases. [, , , ]
Several publications mention the synthesis of JNJ-7706621 or its derivatives, but specific details are limited. One study describes the synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of JNJ-7706621. [] Another study focuses on designing and synthesizing new triazole derivatives as bioisosteric analogs of JNJ-7706621, aiming to improve inhibitory activity against Aurora-A kinase. []
JNJ-7706621 contains a 3,5-diamino-1,2,4-triazole core structure. [] Multiple studies utilizing X-ray crystallography have elucidated the binding poses of JNJ-7706621 within the active sites of its target kinases, including Aurora A kinase, Aurora B kinase, and JAK2. [, , , , , , ] These structural insights are crucial for understanding the inhibitor's selectivity and designing more potent and specific analogs.
While the specific chemical reactions of JNJ-7706621 are not extensively detailed in the provided literature, its mechanism of action suggests it likely participates in reactions typical of kinase inhibitors. This may include competitive binding to the ATP-binding site of kinases, preventing phosphorylation of downstream substrates. [, ] Further investigation is required to fully characterize the chemical reactivity profile of JNJ-7706621.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4